3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 is the isotope labelled analog of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one ; an antitumor agent and reagent used in the preparation of Aripiprazole.

Brand Name: Vulcanchem
CAS No.: 1215336-37-0
VCID: VC0155817
InChI: InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12)/i2D2,3D,4D2,5D
SMILES: C1CC(=O)NC2=C1C=CC(=C2)O
Molecular Formula: C9H9NO2
Molecular Weight: 169.213

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6

CAS No.: 1215336-37-0

Cat. No.: VC0155817

Molecular Formula: C9H9NO2

Molecular Weight: 169.213

* For research use only. Not for human or veterinary use.

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 - 1215336-37-0

Specification

Description 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 is the isotope labelled analog of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one ; an antitumor agent and reagent used in the preparation of Aripiprazole.

CAS No. 1215336-37-0
Molecular Formula C9H9NO2
Molecular Weight 169.213
IUPAC Name 3,3,4,4,6,8-hexadeuterio-7-hydroxy-1H-quinolin-2-one
Standard InChI InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12)/i2D2,3D,4D2,5D
Standard InChI Key LKLSFDWYIBUGNT-NICLLADASA-N
SMILES C1CC(=O)NC2=C1C=CC(=C2)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator